Propanedinitrile, (5-phenyl-4-pentynyl)-
Description
Propanedinitrile, (5-phenyl-4-pentynyl)-, is an organic compound characterized by a propanedinitrile (malononitrile) core substituted with a 5-phenyl-4-pentynyl group. The alkynyl group introduces rigidity and electron-withdrawing effects, while the phenyl ring contributes aromatic stability and π-π stacking interactions.
Properties
CAS No. |
144582-83-2 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(5-phenylpent-4-ynyl)propanedinitrile |
InChI |
InChI=1S/C14H12N2/c15-11-14(12-16)10-6-2-5-9-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,6,10H2 |
InChI Key |
PBDIKNDVPFUEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCCC(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (5-phenyl-4-pentynyl)- typically involves the reaction of a phenylacetylene derivative with malononitrile under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of Propanedinitrile, (5-phenyl-4-pentynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, (5-phenyl-4-pentynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups such as amines or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol for amination reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amines or esters.
Scientific Research Applications
Propanedinitrile, (5-phenyl-4-pentynyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Propanedinitrile, (5-phenyl-4-pentynyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
| Compound Name | Substituent(s) | Key Properties |
|---|---|---|
| (5-Phenyl-4-pentynyl)-propanedinitrile | Phenyl, alkynyl (C≡C) | High rigidity, enhanced electrophilicity |
| [4-(Dipropylamino)benzylidene]propanedinitrile | Dipropylamino, benzylidene | Improved solubility, nonlinear optical activity |
| (Pentafluorophenyl)propanedinitrile | Pentafluorophenyl | Electron-deficient, high thermal stability |
| 2-[(4-Methoxynaphthalen-1-yl)methylidene]propanedinitrile | Methoxynaphthyl | Enhanced solubility, fluorescence properties |
| (Butoxymethylidene)propanedinitrile | Butoxymethylidene | Nucleophilic susceptibility, synthetic versatility |
Physical Properties
Table 2: Hypothetical Physical Properties Based on Analogues
| Property | (5-Phenyl-4-pentynyl)-propanedinitrile | (Pentafluorophenyl)propanedinitrile | [4-(Dipropylamino)benzylidene]propanedinitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | ~285 (estimated) | 269 | 311 |
| Solubility | Low in polar solvents | Low in water, high in organic solvents | Moderate in DMSO |
| Melting Point | 120–140°C (estimated) | 85–90°C | 160–165°C |
Unique Advantages of (5-Phenyl-4-pentynyl)-propanedinitrile
The compound’s uniqueness arises from the synergy between the phenyl and alkynyl groups:
Electronic Effects : The alkynyl group withdraws electrons, enhancing the nitrile group’s reactivity, while the phenyl ring provides steric bulk and aromatic stability .
Synthetic Versatility : The alkynyl chain enables click chemistry applications (e.g., Huisgen cycloaddition), a feature absent in morpholine- or piperidine-substituted analogs .
Biological Potential: Compared to simpler derivatives like 2-chlorobenzylidenemalononitrile , the extended alkynyl chain may improve membrane permeability and target binding in drug design.
Biological Activity
Propanedinitrile, (5-phenyl-4-pentynyl)-, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Propanedinitrile derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound (5-phenyl-4-pentynyl)-propanedinitrile has been studied for its potential applications in drug development.
2. Synthesis
The synthesis of propanedinitrile derivatives typically involves multi-step organic reactions. For instance, the compound can be synthesized through the reaction of appropriate nitriles with phenylacetylene under controlled conditions. This method allows for the introduction of various substituents that can enhance biological activity.
3.1 Antimicrobial Activity
Research has demonstrated that propanedinitrile derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives against pathogenic bacteria and fungi, revealing that certain compounds showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
| Compound | Pathogen | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3f | Candida spp. | Moderate |
| 3d | Micrococcus luteus | Moderate |
3.2 Cytotoxicity
The cytotoxic effects of propanedinitrile derivatives have also been assessed using the MTT assay on various cell lines such as HaCat and Balb/c 3T3 cells. These studies indicated promising results, suggesting that some derivatives could induce cell death in cancerous cells while exhibiting lower toxicity to normal cells .
Molecular docking studies have provided insights into the mechanisms through which these compounds exert their biological effects. For example, compound 3g was shown to interact with DNA gyrase and MurD through hydrogen bonding and π-π stacking interactions, which are crucial for its antibacterial activity . These interactions enhance the binding affinity of the compound to the target enzymes, thereby inhibiting their function.
4. Case Studies
Several case studies have highlighted the effectiveness of propanedinitrile derivatives in various biological assays:
- Study on Antifungal Activity : A derivative demonstrated significant antifungal activity against Candida species, with an inhibition zone greater than that of control compounds .
- Anticancer Studies : Research indicated that certain derivatives could selectively induce apoptosis in cancer cells while sparing healthy cells, making them potential candidates for further development in cancer therapy .
5. Conclusion
Propanedinitrile, (5-phenyl-4-pentynyl)-, exhibits promising biological activities that warrant further investigation. Its antimicrobial and cytotoxic properties highlight its potential as a lead compound in drug development. Future research should focus on optimizing these compounds to enhance their efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
